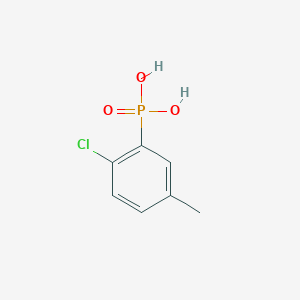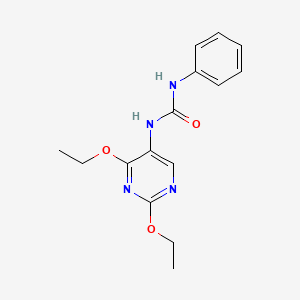
1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea” is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to pyridine and benzene . It’s worth noting that the exact compound “1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea” is not directly mentioned in the sources, but related compounds provide some context .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea” can be inferred from its name. It likely contains a pyrimidine ring with two ethoxy groups attached at the 2nd and 4th positions, and a phenylurea group attached at the 1st position .Applications De Recherche Scientifique
Chlorogenic Acid: A Model for Application and Research
Chemical Composition and Biological Activities Chlorogenic acid is a prevalent phenolic compound found in various foods and has been extensively studied for its diverse biological activities. It exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and acts as a CNS stimulator. Its modulation of lipid metabolism and glucose in metabolic disorders highlights its potential for therapeutic applications in diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Pharmacology and Therapeutic Applications
Anti-Cancer Properties Several compounds, similar in complexity and function to 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea, have demonstrated significant anti-cancer properties. For example, baicalein has shown promise in the treatment of hepatocellular carcinoma (HCC) through its effects on cell proliferation, metastasis, apoptosis, and autophagy, suggesting its potential as a novel anticancer drug (Bie et al., 2017).
Environmental and Agricultural Research
Herbicide Degradation and Environmental Impact The study of phenylurea herbicides and their environmental fate reveals the significant role of biodegradation in mitigating pesticide impact. Understanding these processes is crucial for developing more environmentally friendly agricultural practices and reducing pollution (Hussain et al., 2015).
Synthetic Pathways and Chemical Synthesis
Synthesis of Complex Molecules Research into the synthesis of pyranopyrimidine scaffolds, which share structural complexity with 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea, highlights the use of hybrid catalysts. These findings are pertinent for the development of lead molecules in medicinal and pharmaceutical industries, showcasing the importance of innovative synthetic pathways (Parmar et al., 2023).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,4-diethoxypyrimidin-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-3-21-13-12(10-16-15(19-13)22-4-2)18-14(20)17-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISWEVITFXPTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


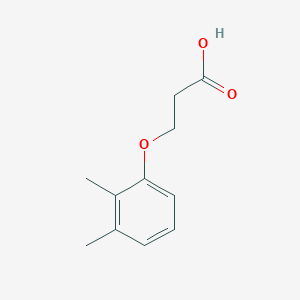
![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)
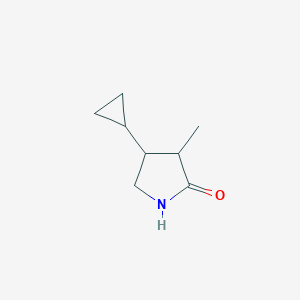
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)
![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)
![(E)-2-[4-(3-chlorophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2427083.png)
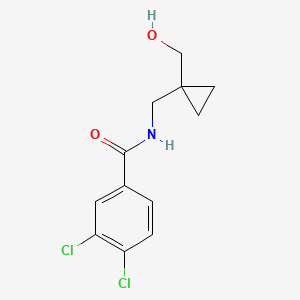
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2427088.png)
![6-Cyclopropyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2427089.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2427090.png)
![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2427092.png)
![4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427093.png)
